Isoxazolidine hydrochloride
Overview
Description
Isoxazolidine hydrochloride is an organic compound belonging to the family of isoxazolidines, which are saturated heterocyclic rings containing nitrogen and oxygen atoms at adjacent positions. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties.
Preparation Methods
Isoxazolidine hydrochloride can be synthesized through various methods, including non-catalyzed cycloaddition processes, intramolecular cycloaddition reactions, and catalyzed cycloaddition reactions. One common method involves the 1,3-dipolar cycloaddition of nitrones with olefins, which yields isoxazolidines with high regioselectivity and yield . Industrial production methods often utilize metal catalysts such as nickel (II) to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Isoxazolidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrile oxides, nitrones, and olefins. For example, the 1,3-dipolar cycloaddition reaction of nitrones with olefins produces isoxazolidines, which can then undergo further transformations such as ring-opening, nucleophilic substitution, and reduction reactions . Major products formed from these reactions include various substituted isoxazolidines and their derivatives .
Scientific Research Applications
Isoxazolidine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of bioactive molecules and natural products . In biology and medicine, isoxazolidine derivatives exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of pharmaceuticals and therapeutics due to its diverse applications .
Mechanism of Action
The mechanism of action of isoxazolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. Isoxazolidine derivatives can act as inhibitors of specific enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the isoxazolidine derivative being studied .
Comparison with Similar Compounds
Isoxazolidine hydrochloride is similar to other heterocyclic compounds such as isoxazoles and oxazolidines. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen atoms, while oxazolidines have nitrogen and oxygen atoms separated by one carbon atom . This compound is unique due to its saturated ring structure and the adjacent positioning of nitrogen and oxygen atoms, which confer distinct chemical and biological properties . Similar compounds include isoxazoles, oxazolidines, and other isoxazolidine derivatives .
Properties
IUPAC Name |
1,2-oxazolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVVOQIZYNVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486712 | |
Record name | ISOXAZOLIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39657-45-9 | |
Record name | ISOXAZOLIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxazolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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